

# meta-analysis of Moxalactam clinical efficacy and safety studies

Author: BenchChem Technical Support Team. Date: December 2025



# Moxalactam: A Meta-Analysis of Clinical Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety of **Moxalactam**, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.

## **Executive Summary**

**Moxalactam** is a broad-spectrum, beta-lactam antibiotic with demonstrated efficacy against a wide range of bacterial infections. Clinical data reveals high success rates in treating complex infections, including intra-abdominal, lower respiratory tract, and bacteremic infections. However, its use has been associated with a significant risk of coagulopathy, a factor that has limited its clinical application. This guide presents a meta-analysis of available data on **Moxalactam**'s efficacy and safety, with a special focus on the mechanistic underpinnings of its primary adverse effect.

## **Clinical Efficacy of Moxalactam**

**Moxalactam** has been evaluated in numerous clinical trials, demonstrating high rates of satisfactory clinical and bacteriological responses across a variety of infections. A large-scale



study in the United States involving 3,558 patients provides a significant body of evidence for its efficacy.[1][2]

Table 1: Summary of Moxalactam Efficacy in Various

**Infections** 

| Infection Type                        | Number of Patients<br>Evaluated | Satisfactory<br>Bacteriological Response<br>Rate (%) |
|---------------------------------------|---------------------------------|------------------------------------------------------|
| Intra-abdominal Infections            | Not Specified                   | 91%[1][2]                                            |
| Obstetric and Gynecologic Infections  | Not Specified                   | 91%[1][2]                                            |
| Lower Respiratory Tract<br>Infections | Not Specified                   | 92%[1][2]                                            |
| Skin and Skin-Structure Infections    | Not Specified                   | 92%[1][2]                                            |
| Bone and Joint Infections             | Not Specified                   | 90%[1][2]                                            |
| Bacteremic Infections                 | Not Specified                   | 94%[1][2]                                            |
| Urinary Tract Infections              | Not Specified                   | 80%[1][2]                                            |
| Complicated Urinary Tract Infections  | 276                             | 71%[3]                                               |
| Overall Efficacy Rate                 | 2,234                           | 89%[1][2]                                            |

In other studies, the overall success rate was reported to be 83% in a study of 69 patients with serious bacterial infections and an overall favorable clinical response was seen in 86% of 100 infections evaluated.[4][5] Another clinical evaluation of 50 patients reported that 48 were cured based on clinical criteria and 45 by bacteriological criteria.[6]

## **Comparative Efficacy**

While comprehensive head-to-head meta-analyses are limited, some studies have compared **Moxalactam** to other antibiotic regimens.



**Table 2: Comparative Efficacy of Moxalactam** 

| Comparison<br>Regimen                               | Patient Population                                          | Moxalactam<br>Success Rate | Comparator<br>Success Rate    | Notes                                                                           |
|-----------------------------------------------------|-------------------------------------------------------------|----------------------------|-------------------------------|---------------------------------------------------------------------------------|
| Ticarcillin +<br>Clavulanic Acid<br>(Timentin)      | Febrile cancer patients with profound granulocytopenia      | 78% (14/18)                | Not Applicable                | Moxalactam was used in combination with Ticarcillin/Clavul anic acid.[7]        |
| Piperacillin                                        | Febrile cancer patients with profound granulocytopenia      | 100% (14/14)               | Not Applicable                | Moxalactam was used in combination with Piperacillin.[7]                        |
| Clindamycin +<br>Aminoglycoside                     | Surgical<br>infections                                      | As effective as comparator | As effective as<br>Moxalactam | Efficacy was comparable when surgical debridement or drainage was performed.[8] |
| Standard Antimicrobial Therapy (Physician's choice) | Hospitalized patients with suspected susceptible infections | 86.8% (33/38)              | 80% (32/40)                   | No significant difference in efficacy (P > 0.20).[9]                            |

**Moxalactam** has shown potent in vitro activity against a broad spectrum of gram-negative bacteria, including Enterobacteriaceae, and was found to be more potent than other cephalosporins against cefazolin-resistant strains.[2] However, its activity against gram-positive cocci is less than that of earlier cephalosporins.[10]

## **Safety Profile of Moxalactam**

The use of **Moxalactam** is associated with several adverse reactions, with coagulopathy being the most significant.



### **Table 3: Incidence of Adverse Reactions with**

Moxalactam

| Adverse Reaction                    | Incidence Rate (%)   | Notes                                                |
|-------------------------------------|----------------------|------------------------------------------------------|
| Hypersensitivity                    | 2.9%[1][2]           |                                                      |
| Gastrointestinal Adverse<br>Effects | 2.1%[1][2]           |                                                      |
| Diarrhea                            | 8.8%[5]              | Generally mild.                                      |
| Hypoprothrombinemia                 | 0.7% (25/3558)[1][2] | Clinically apparent bleeding in 3 of these patients. |
| Alcohol Intolerance                 | 0.1% (4/3558)[1][2]  | Disulfiram-like reaction.                            |
| Eosinophilia                        | Not specified        | Reversible.[11]                                      |
| Mild Liver Function Abnormalities   | Not specified        | Reversible.[11]                                      |
| Elevated Prothrombin Time           | Not specified        | [11]                                                 |

## **Mechanism of Moxalactam-Induced Coagulopathy**

The primary safety concern with **Moxalactam** is its association with bleeding and coagulopathy.[12] This is attributed to the N-methylthiotetrazole (NMTT) side chain in its chemical structure.[4][6] The proposed mechanism involves the inhibition of vitamin K-dependent carboxylation.

The NMTT side chain is believed to inhibit the enzyme vitamin K epoxide reductase.[6][9] This enzyme is crucial for the regeneration of active vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[6] Inhibition of this cycle leads to a deficiency of active clotting factors, resulting in hypoprothrombinemia and an increased risk of bleeding.[13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Determinants of antibiotic-associated hypoprothrombinemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of moxalactam, an oxa-beta-lactam antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of moxalactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of parenteral third-generation cephalosporins PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Moxalactam a beta-lactam antibiotic in the monotherapy of severe infections in surgery. Clinico-bacteriological study of 35 patients] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebloodproject.com [thebloodproject.com]
- 7. Moxalactam | C20H20N6O9S | CID 47499 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Moxalactam therapy for bacterial infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hemostasis disturbance caused by cephalosporins with an N-methylthiotetrazole side chain. A randomized pilot study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Moxalactam Disodium? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Coagulation disorders caused by cephalosporins containing methylthiotetrazole side chains] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [meta-analysis of Moxalactam clinical efficacy and safety studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761218#meta-analysis-of-moxalactam-clinicalefficacy-and-safety-studies]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com